cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
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Description
Cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a chiral compound with the molecular formula C15H17ClO3 . It is not chirally pure, meaning it contains a mixture of enantiomers . The compound’s IUPAC name is 4-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid .
Molecular Structure Analysis
The molecular weight of cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is 280.75 g/mol . Its InChI code is: 1S/C15H17ClO3/c16-13-7-5-11(6-8-13)14(17)9-10-1-3-12(4-2-10)15(18)19/h5-8,10,12H,1-4,9H2,(H,18,19)/t10-,12+ .
Scientific Research Applications
Characterization in Derivatives
A study by Roll and Huitric (1966) examined the epoxidation of related cyclohexene compounds, yielding products characterized by NMR spectra. This research contributes to understanding the structural characteristics of similar cyclohexane derivatives (Roll & Huitric, 1966).
Analytical Methods Development
Arrebola et al. (1999) developed a method for determining major metabolites of synthetic pyrethroids in human urine, including compounds related to cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid. This highlights the relevance of such compounds in toxicological studies (Arrebola et al., 1999).
Structural Analysis in Chemical Crystallography
Smith and Wermuth (2012) reported on the structures of compounds formed from reactions with cis-cyclohexane-1,2-dicarboxylic anhydride and substituted anilines, which are structurally related to the compound of interest. Their work contributes to the broader understanding of similar cyclohexane derivatives in crystallography (Smith & Wermuth, 2012).
Biodegradation Studies
Huang et al. (2012) explored the biodegradation of naphthenic acids, including trans-4-methyl-cyclohexane carboxylic acid, in a bioreactor. Their research provides insights into the biodegradability of similar cyclohexane compounds in environmental applications (Huang et al., 2012).
properties
IUPAC Name |
4-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c16-13-7-5-11(6-8-13)14(17)9-10-1-3-12(4-2-10)15(18)19/h5-8,10,12H,1-4,9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYXELRUTBMBIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501167939 |
Source
|
Record name | trans-4-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501167939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid | |
CAS RN |
736136-53-1 |
Source
|
Record name | trans-4-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501167939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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